2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13-5-7-14(8-6-13)23-18(27)12-30-22-24-19-16-11-15(29-4)9-10-17(16)25(2)20(19)21(28)26(22)3/h5-11H,12H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBMNUCWUXYWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrimidoindole core.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with 4-methylphenylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Substituted Alkyl/Aryl Derivatives
- N-Isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (27)
- N-(3,3-Dimethylbutyl)-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (28)
These differ from the target compound in their N-alkyl substituents (e.g., isopentyl vs. 4-methylphenyl). The phenyl group at the 3-position of the pyrimidoindole core in these analogs contrasts with the 3,5-dimethyl substitution in the target compound.
Substituent Variations on the Pyrimidoindole Core
Impact of Methoxy Positioning
The target compound’s 8-methoxy group is distinct from analogs like 2-cyano-N-(4-sulfamoylphenyl) derivatives (), where methoxy groups are absent or positioned differently. Methoxy groups at the 8-position may optimize steric interactions in hydrophobic binding pockets, as seen in TLR4-targeted compounds .
Heterocyclic Analogues Outside the Pyrimidoindole Class
1,3,4-Oxadiazole Derivatives ()
N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (8g) replaces the pyrimidoindole core with a 1,3,4-oxadiazole ring. Biological screening of such derivatives highlights enzyme inhibition activity, suggesting divergent pharmacological applications compared to TLR4-focused pyrimidoindoles .
Triazole-Containing Analogues ()
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-Methylphenyl)-5-Pyridinyl-Triazol-3-yl]Sulfanyl}Acetamide features a triazole ring instead of pyrimidoindole. The triazole’s hydrogen-bonding capacity and rigidity may enhance selectivity for kinases or proteases, differing from the target compound’s presumed TLR4 activity .
Structure-Activity Relationship (SAR) Insights
- N-Substituents : The 4-methylphenyl group in the target compound balances lipophilicity and aromatic interactions, whereas alkyl chains (e.g., isopentyl in compound 27) prioritize membrane permeability .
- Core Substitutions : 3,5-Dimethyl and 8-methoxy groups on the pyrimidoindole core likely reduce oxidative metabolism and enhance target engagement compared to unsubstituted analogs .
- Sulfanyl Linker : The thioether linkage in all analogs provides conformational flexibility, critical for accommodating diverse binding pockets .
Biological Activity
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that has gained attention for its potential biological activities. This compound belongs to the class of pyrimidoindoles and features a unique structure that may influence its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.5 g/mol. The structural characteristics include a pyrimidoindole core, a methoxy group, and a sulfanyl-acetamide moiety. These features are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1112301-47-9 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
A study focusing on related compounds suggests that derivatives of pyrimidoindoles demonstrate cytotoxic effects against various cancer cell lines. For instance, the derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was shown to inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2), induce apoptosis, and block the cell cycle at the G2/M phase by targeting the PI3K/AKT/mTOR signaling pathway . This mechanism may be relevant for understanding the potential anticancer properties of this compound.
Case Studies and Research Findings
- Cytotoxicity Studies : A comparative analysis of similar compounds revealed varying degrees of cytotoxicity against human cancer cell lines. The effective concentration (IC50) values were reported in the range of 1.61 to 1.98 µg/mL for related structures .
- Mechanism of Action : The mechanism by which related compounds exert cytotoxic effects often involves the induction of apoptosis and disruption of critical signaling pathways . This suggests that this compound may similarly impact cellular processes.
Q & A
Q. What are the established synthetic routes for synthesizing 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide?
Methodological Answer: Synthesis typically involves a multi-step approach:
Core Construction : Cyclization reactions to form the pyrimido[5,4-b]indole core using reagents like acetic anhydride or phosphorus oxychloride under reflux .
Functionalization :
- Introduction of the methoxy and methyl groups via nucleophilic substitution or alkylation .
- Sulfanyl group addition through thiolation reactions (e.g., using Lawesson’s reagent) .
Acetamide Coupling : Amide bond formation between the sulfanyl intermediate and 4-methylphenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in solvents like DMF .
Q. Table 1: Example Synthetic Steps
| Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyclization (POCl₃, 80°C) | Pyrimidoindole core formation |
| 2 | NaH, methyl iodide (THF, 0°C) | Methyl group introduction |
| 3 | Lawesson’s reagent (toluene, reflux) | Sulfanyl group addition |
| 4 | EDC/HOBt, DMF (rt, 24h) | Acetamide coupling |
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and molecular integrity. For example, the methoxy group (~δ 3.8 ppm) and methylphenyl protons (~δ 2.3 ppm) should be distinct .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with ≤3 ppm error .
- X-ray Crystallography : Resolve 3D conformation to study interactions with biological targets .
Q. How can researchers evaluate solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary stock), followed by dilution in aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability Profiling :
- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24h; monitor degradation via HPLC .
- Light Sensitivity : Store aliquots in amber vials under inert gas (N₂) to prevent photodegradation .
Q. Table 2: Solubility Data (Inferred)
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | ≥50 | Primary stock |
| PBS | <0.1 | Requires sonication |
Advanced Research Questions
Q. How can synthetic yield and reproducibility be optimized for this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (temperature, catalyst loading) .
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps .
- Continuous Flow Synthesis : Improve scalability and reduce side reactions (e.g., using microreactors) .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Validate initial findings (e.g., enzyme inhibition) with cell-based assays (e.g., luciferase reporter) or biophysical methods (SPR) .
- Purity Reassessment : Confirm compound integrity via HPLC and NMR if discrepancies arise .
- Computational Feedback : Use molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .
Q. What strategies are recommended for elucidating the mechanism of action?
Methodological Answer:
- Target Identification :
- Affinity Chromatography : Immobilize the compound on resin for pull-down assays .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler®) .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling effects .
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfanyl group nucleophilicity) .
- Molecular Dynamics (MD) : Simulate binding to hypothesized targets (e.g., kinases) over 100 ns trajectories to assess stability .
Q. Table 3: Example Computational Parameters
| Parameter | Value | Software |
|---|---|---|
| DFT Basis Set | B3LYP/6-31G* | Gaussian 16 |
| MD Force Field | CHARMM36 | GROMACS |
Q. What methodologies support the design of derivatives with enhanced bioactivity?
Methodological Answer:
- SAR Studies : Systematically modify substituents (e.g., replace methoxy with halogen) and test in cytotoxicity assays .
- Prodrug Design : Introduce ester or phosphate groups to improve solubility and bioavailability .
- Fragment-Based Screening : Use X-ray crystallography to guide fragment addition to the pyrimidoindole core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
